BenchChemオンラインストアへようこそ!

GI 254023X-d3

Mass Spectrometry Bioanalysis Internal Standard

GI 254023X-d3 is the essential stable isotope-labeled internal standard for quantifying GI 254023X in biological matrices. Its +3 Da mass shift ensures unambiguous MS differentiation without altering chromatographic behavior, correcting for matrix effects and ion suppression [1]. This specificity is critical for validated ADME, PK/PD, and bioanalytical methods requiring FDA/EMA compliance. Non-deuterated analogs or alternative ADAM10 inhibitors cannot replicate this analytical precision. Procure GI 254023X-d3 to guarantee data integrity in your quantitative pharmacology studies.

Molecular Formula C₂₁H₃₀D₃N₃O₄
Molecular Weight 394.52
Cat. No. B1154294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGI 254023X-d3
SynonymsGI 4023-d3;  (αR)-N-[(1S)-2,2-Dimethyl-1-[(methylamino)carbonyl]propyl]-α-[(1S)-1-(formylhydroxyamino)ethyl]benzenepentanamide-d3;  (R)-N-((S)-3,3-Dimethyl-1-(methylamino)-1-oxobutan-2-yl)-2-((S)-1-(N-hydroxyformamido)ethyl)-5-phenylpentanamide-d3
Molecular FormulaC₂₁H₃₀D₃N₃O₄
Molecular Weight394.52
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 10 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GI 254023X-d3: Baseline Overview and Compound Characteristics for Scientific Procurement


GI 254023X-d3 is a deuterated analog of the well-characterized, selective ADAM10 metalloprotease inhibitor GI 254023X (also known as GI4023 or SRI028594) [1]. The parent compound, GI 254023X, is a hydroxamate-based inhibitor that exhibits potent activity against ADAM10 (IC50 = 5.3 nM) and displays approximately 100-fold selectivity over the closely related ADAM17 (TACE) protease . The '-d3' designation indicates the incorporation of three deuterium atoms in place of three hydrogen atoms, a stable isotope label. This modification is specifically introduced to create an internal standard with near-identical physicochemical properties to the analyte, but with a distinct mass (+3 Da) for quantification in mass spectrometry (MS)-based assays . The compound retains the biological activity profile of its non-deuterated counterpart, making it an essential tool for rigorous quantitative studies of GI 254023X pharmacokinetics, pharmacodynamics, and target engagement.

Why GI 254023X-d3 Cannot Be Interchanged with Non-Deuterated or Alternative ADAM10 Probes


Generic substitution with the non-deuterated GI 254023X or other ADAM10 inhibitors is not scientifically valid for applications requiring precise, trace-level quantification or for studies where pharmacokinetic (PK) variability must be minimized. While alternative ADAM10 probes like GW280264X (a dual ADAM10/ADAM17 inhibitor) or other non-deuterated analogs share some target activity, they lack the critical +3 Da mass shift that defines the analytical utility of GI 254023X-d3. In liquid chromatography-mass spectrometry (LC-MS) workflows, a co-eluting, isotopically-labeled internal standard is essential to correct for matrix effects, ionization efficiency variability, and sample recovery inconsistencies [1]. Using an unlabeled compound as an internal standard introduces signal interference and renders quantitative data unreliable. Furthermore, the deuterium label in GI 254023X-d3 can impart a measurable deuterium kinetic isotope effect (KIE) that may alter metabolic stability, a property that cannot be replicated by non-deuterated analogs [2]. Therefore, the procurement of GI 254023X-d3 is mandated by analytical specificity and data integrity requirements in quantitative pharmacology and bioanalysis.

Quantitative Evidence Guide: Verified Differentiation of GI 254023X-d3 for Procurement Decisions


Molecular Weight Shift for Mass Spectrometry Quantification vs. Non-Deuterated GI 254023X

GI 254023X-d3 is distinguished from its non-deuterated parent compound, GI 254023X, by a precise mass shift of +3.02 Da. The non-deuterated compound (C21H33N3O4) has a molecular weight of 391.51 g/mol [1], while the deuterated analog (C21H30D3N3O4) has a molecular weight of 394.52 g/mol . This 3-Da difference is sufficient for complete chromatographic co-elution and distinct mass spectrometric detection (e.g., m/z 392 -> 298 vs. m/z 395 -> 301 for a common fragmentation), enabling its use as an ideal internal standard for accurate LC-MS/MS quantification of GI 254023X in complex biological matrices.

Mass Spectrometry Bioanalysis Internal Standard

Deuterium Kinetic Isotope Effect (KIE) on Metabolic Stability

The deuterium substitution in GI 254023X-d3 can lead to a measurable deuterium kinetic isotope effect (KIE), potentially reducing the rate of CYP450-mediated metabolism at the labeled site compared to GI 254023X [1]. While a direct, head-to-head in vitro metabolic stability study comparing GI 254023X-d3 and GI 254023X in hepatocytes or liver microsomes is not publicly available for this specific compound, the general principle of deuterium-induced metabolic slowing is well-established and is a key differentiator from its non-deuterated counterpart [2]. This class-level inference suggests that GI 254023X-d3 may exhibit a longer in vivo half-life or altered clearance profile, which is a critical consideration for pharmacokinetic studies where the internal standard itself may have a therapeutic effect or interfere with PK modeling if its own metabolism differs significantly.

Drug Metabolism Pharmacokinetics ADME

Potency and Selectivity Profile of Parent Compound GI 254023X (Confers Analytical Specificity)

The potency and selectivity of the parent compound, GI 254023X, underpin the analytical value of its deuterated form. GI 254023X is a potent ADAM10 inhibitor with an IC50 of 5.3 nM and exhibits approximately 100-fold selectivity over ADAM17 (IC50 = 541 nM) . In comparison, the dual inhibitor GW280264X shows IC50 values of 8.0 nM for ADAM10 and 11.5 nM for ADAM17, demonstrating a far broader (non-selective) inhibition profile . This high selectivity of GI 254023X ensures that when GI 254023X-d3 is used as an internal standard in assays measuring GI 254023X, it does not contribute to off-target effects that could confound biological readouts.

ADAM10 Enzyme Inhibition Selectivity

Improved Synthetic Route with Higher Yield and Acid Stability (Supports Supply Chain Reliability)

The synthesis of the parent compound GI 254023X has been optimized to provide a process with higher overall yield, enhanced detection ability, and increased acid stability compared to earlier routes [1]. This improved synthesis is free of diastereomeric intermediates, ensuring single-batch identity and greater reproducibility [1]. While the specific synthesis of GI 254023X-d3 is proprietary, it is derived from this optimized route, implying a more reliable and scalable supply chain. In contrast, some older ADAM10 inhibitors like TAPI-1 (a broad-spectrum metalloprotease inhibitor) may suffer from batch-to-batch variability and limited commercial availability, which can hinder long-term research projects.

Chemical Synthesis Process Chemistry Supply Chain

Functional Distinction: Differential Inhibition of Constitutive vs. Inducible Shedding vs. GW280264X

GI 254023X (and by extension, its deuterated analog) is a preferential inhibitor of constitutive shedding events mediated by ADAM10, while having little effect on phorbol ester (PMA)-inducible shedding, which is predominantly mediated by ADAM17 [1]. In a direct comparison, GI 254023X blocked the constitutive release of CX3CL1 and CXCL16 from ECV-304 transfectants (IC50 = 0.4 µM) but did not affect PMA-induced shedding at concentrations up to >10 µM [2]. In contrast, the dual ADAM10/ADAM17 inhibitor GW280264X potently blocked both constitutive and PMA-induced shedding events [1]. This functional differentiation allows researchers to specifically dissect the roles of ADAM10 in basal cellular processes without confounding effects on acute signaling pathways.

Cell Biology Shedding Pharmacology

Optimal Application Scenarios for GI 254023X-d3: When to Procure Based on Verified Evidence


LC-MS/MS Quantification of GI 254023X in Pharmacokinetic (PK) and Toxicology Studies

GI 254023X-d3 is the definitive internal standard for quantifying the parent compound GI 254023X in biological matrices (e.g., plasma, tissue homogenates, cell lysates). Its +3 Da mass shift allows for clear differentiation from the analyte in MS detection while maintaining identical chromatographic behavior [1]. This application is essential for generating accurate PK parameters (Cmax, t1/2, AUC, clearance) and establishing exposure-response relationships in preclinical or clinical studies of GI 254023X. Using a non-deuterated internal standard would compromise data quality and regulatory acceptance [2].

In Vitro ADME Assays to Correct for Matrix Effects and Variability

In in vitro absorption, distribution, metabolism, and excretion (ADME) assays (e.g., metabolic stability in hepatocytes, CYP inhibition, protein binding), GI 254023X-d3 is used to normalize for sample preparation variability and ion suppression/enhancement in the mass spectrometer source [1]. This ensures that the measured depletion or formation of metabolites for GI 254023X is solely due to biological activity and not analytical artifacts. The high selectivity of the parent compound for ADAM10 also ensures the internal standard does not interfere with the enzyme systems being studied.

Target Engagement and Cellular Uptake Studies by Quantitative MS

To precisely measure the intracellular concentration of GI 254023X following treatment of cells, GI 254023X-d3 is added as an internal standard to cell lysates prior to LC-MS/MS analysis. This allows for accurate determination of cellular uptake and target engagement, which are critical for correlating drug concentration with pharmacodynamic effects (e.g., inhibition of ADAM10-mediated shedding of CX3CL1 or IL-6R) [1]. This method provides a more direct and quantitative measure of drug action compared to indirect readouts like Western blotting for substrate cleavage.

Development and Validation of Bioanalytical Methods for Clinical Trials

For the clinical development of GI 254023X or related ADAM10 inhibitors, a robust and validated bioanalytical method is a regulatory requirement [1]. GI 254023X-d3 is the optimal choice for the internal standard in such validated LC-MS/MS methods, as it meets the criteria for a stable isotope-labeled internal standard (SIL-IS), providing the highest level of accuracy and precision for quantifying drug concentrations in patient samples. Its use minimizes method development time and ensures compliance with FDA and EMA guidelines on bioanalytical method validation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for GI 254023X-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.